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Compound of Interest

Compound Name: Deschloroketamine

Cat. No.: B12793670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the abuse potential of two ketamine analogs,

Deschloroketamine (DCK) and 2-Fluorodeschloroketamine (2-FDCK). Both substances

have emerged as novel psychoactive substances (NPS) and are recreationally used as

substitutes for ketamine. This document synthesizes available preclinical data to inform on their

relative abuse liability, focusing on their pharmacodynamics, pharmacokinetics, and behavioral

effects.

Executive Summary
Deschloroketamine (DCK) and 2-Fluorodeschloroketamine (2-FDCK) are

arylcyclohexylamines that function as N-methyl-D-aspartate (NMDA) receptor antagonists,

similar to ketamine. Preclinical evidence from animal models, including conditioned place

preference (CPP) and self-administration studies, indicates that both compounds possess

significant abuse potential, comparable to that of ketamine. While direct comparative studies

between DCK and 2-FDCK are limited, the existing data suggest that both substances produce

rewarding and reinforcing effects that are indicative of a high liability for abuse.

Data Presentation
The following tables summarize the available quantitative data from preclinical studies on DCK

and 2-FDCK, providing a basis for a comparative assessment of their abuse potential.
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Table 1: Comparative Pharmacological and Behavioral Data

Parameter
Deschloroketa
mine (DCK)

2-
Fluorodeschlo
roketamine (2-
FDCK)

Ketamine (for
reference)

Citations

Primary

Mechanism

NMDA Receptor

Antagonist

NMDA Receptor

Antagonist

NMDA Receptor

Antagonist
[1][2][3]

Conditioned

Place Preference

(CPP)

Induced CPP at

10 mg/kg in mice

Induced CPP at

a minimum dose

of 3 mg/kg in

mice

Induced CPP at

a minimum dose

of 3 mg/kg in

mice

[4][5]

Self-

Administration

Increased active

lever presses at

1 mg/kg/infusion

in mice

Readily induced

self-

administration at

0.5

mg/kg/infusion in

rats

Readily induced

self-

administration at

0.5

mg/kg/infusion in

rats

[6]

Locomotor

Activity

Increased

locomotor activity

at 10 mg/kg in

mice

Enhanced

locomotor activity

at 30 mg/kg in

rats

Enhanced

locomotor activity

at 30 mg/kg in

rats

[4][5]

Table 2: Pharmacokinetic Parameters
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Parameter
Deschloroketa
mine (DCK)

2-
Fluorodeschlo
roketamine (2-
FDCK)

Ketamine (for
reference)

Citations

Protein Binding

(unbound

fraction, fu)

Least bound

among

analogues

0.79 0.54 [5]

Predicted

Lipophilicity

(logP)

Not explicitly

found
2.89 3.35 [5]

In-vitro Half-life

(human liver

microsomes)

Not explicitly

found
69.1 min

Not explicitly

found
[5]

Intrinsic

Clearance

(human liver

microsomes)

Low elimination 9.2 ml/min per kg
Not explicitly

found
[5]

Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects

of a drug. The procedure typically involves three phases:

Habituation (Pre-conditioning): Animals are allowed to freely explore a multi-compartment

apparatus to establish baseline preference for each compartment. The compartments are

designed to have distinct visual and tactile cues.

Conditioning: Over several days, animals receive injections of the test drug (e.g., DCK or 2-

FDCK) and are confined to one of the non-preferred compartments. On alternate days, they

receive a vehicle injection and are confined to the other compartment.

Post-conditioning Test: Following the conditioning phase, the animals are placed back in the

apparatus with free access to all compartments, and the time spent in each compartment is
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recorded. A significant increase in time spent in the drug-paired compartment is indicative of

the drug's rewarding effects.

Intravenous Self-Administration
The intravenous self-administration model is considered the gold standard for assessing the

reinforcing properties of a drug, which is a key component of its abuse potential. The general

protocol is as follows:

Surgery: Animals, typically rats, are surgically implanted with an intravenous catheter, usually

in the jugular vein. The catheter is connected to a port that exits the animal's back.

Acquisition: Animals are placed in an operant chamber equipped with two levers or nose-

poke holes. A response on the "active" lever/hole triggers an intravenous infusion of the drug,

while a response on the "inactive" lever/hole has no consequence. The number of infusions

is recorded to determine if the animal learns to self-administer the drug.

Maintenance and Extinction: Once self-administration is established, various schedules of

reinforcement can be implemented to assess the motivation to obtain the drug. During

extinction, responding on the active lever no longer results in drug delivery.

Reinstatement: Following extinction, the reinstatement of drug-seeking behavior can be

triggered by a priming dose of the drug, a drug-associated cue, or a stressor, modeling

relapse.

Mandatory Visualization
Signaling Pathway of NMDA Receptor Antagonist-
Induced Reward
The rewarding effects of NMDA receptor antagonists like DCK and 2-FDCK are believed to be

mediated through their interaction with the brain's reward circuitry, primarily involving the

mesolimbic dopamine system. Blockade of NMDA receptors on GABAergic interneurons in the

ventral tegmental area (VTA) is thought to disinhibit dopamine neurons, leading to increased

dopamine release in the nucleus accumbens (NAc). This surge in dopamine is a key event in

the experience of reward and reinforcement. Furthermore, downstream signaling cascades
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involving transcription factors like CREB and neurotrophic factors like BDNF are implicated in

the long-term synaptic changes that underlie addiction.[7][8][9]
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NMDA Receptor Antagonist Reward Pathway

Experimental Workflow for Conditioned Place
Preference
The following diagram illustrates the typical workflow for a conditioned place preference

experiment to assess the rewarding properties of a substance.
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Phase 1: Habituation (Day 1)

Phase 2: Conditioning (Days 2-9)

Phase 3: Post-conditioning Test (Day 10)
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Day Y: Inject Vehicle
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Conditioned Place Preference Workflow

Experimental Workflow for Intravenous Self-
Administration
This diagram outlines the key stages of an intravenous self-administration study to evaluate the

reinforcing effects of a drug.
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Intravenous Self-Administration Workflow

Conclusion
The available preclinical data strongly suggest that both Deschloroketamine and 2-

Fluorodeschloroketamine possess a significant potential for abuse, comparable to that of

ketamine. Both compounds have been shown to have rewarding and reinforcing effects in

animal models. While a direct, head-to-head comparison of their abuse liability is not yet

available in the scientific literature, the existing evidence warrants a high degree of caution and

suggests that both substances should be considered to have a similar risk profile to other

recreationally used dissociative anesthetics. Further research is needed to fully characterize

and compare the abuse potential of these two novel psychoactive substances.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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